molecular formula C11H10N2O4 B15067164 Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B15067164
M. Wt: 234.21 g/mol
InChI Key: ICFMTVFLQHGWOY-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a bicyclic structure with two ketone groups at positions 2 and 4 and an ethyl ester substituent at position 5.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

ethyl 2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-2-17-10(15)6-3-4-7-8(5-6)12-11(16)13-9(7)14/h3-5H,2H2,1H3,(H2,12,13,14,16)

InChI Key

ICFMTVFLQHGWOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves the condensation of anthranilic acid derivatives with ethyl glyoxalate. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The resulting intermediate undergoes cyclization to form the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with structurally related compounds, focusing on molecular properties, substituent effects, and practical handling:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Solubility & Storage Purity Applications
This compound (Target Compound) Not explicitly provided C₁₁H₁₀N₂O₄ (inferred) ~234.2 (estimated) Ethyl ester at position 7 Likely similar to methyl analog: soluble in DMSO; store at RT, sealed, avoid moisture Not specified Research intermediate (assumed)
Mthis compound 174074-88-5 C₁₀H₈N₂O₄ 220.18 Methyl ester at position 7 Soluble in DMSO (10 mM stock); store at RT (solid) or -20°C/-80°C (solutions) >95.00% Kinase inhibition studies
2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid 669752-01-6 C₁₅H₁₀N₂O₄ 282.25 Phenyl at position 3, carboxylic acid at 7 Higher polarity due to -COOH; storage conditions unspecified Not specified Potential ligand for metal coordination
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 945655-38-9 C₁₅H₁₅ClN₂O₂S 322.80 Chlorophenyl, thioxo group, methyl No solubility data; structural dissimilarity reduces direct comparability Not specified Unclear, likely synthetic intermediate

Key Observations:

Substituent Effects on Physicochemical Properties: The ethyl ester in the target compound likely enhances lipid solubility compared to the methyl ester (C₁₀H₈N₂O₄ vs. The carboxylic acid derivative (C₁₅H₁₀N₂O₄) exhibits higher polarity due to the -COOH group, which may limit its utility in non-polar solvents but enhance binding to polar targets. The thioxo group in 945655-38-9 introduces sulfur, altering electronic properties and hydrogen-bonding capacity compared to oxo-containing analogs.

Stability and Handling :

  • Methyl and ethyl esters require dry, room-temperature storage to prevent hydrolysis, with stock solutions stored at -20°C or below to avoid degradation.
  • The phenyl-substituted analog (669752-01-6) lacks detailed stability data, but its aromatic substituent may confer greater steric hindrance, slowing degradation.

Research Applications :

  • Mthis compound is explicitly used in kinase inhibition studies, with >95% purity ensuring reliable results.
  • The target ethyl ester’s applications are inferred to align with its methyl counterpart, though its longer alkyl chain may optimize pharmacokinetics in drug discovery.

Biological Activity

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H10N2O4C_{11}H_{10}N_2O_4 and features a fused bicyclic structure that includes both quinazoline and carboxylic acid functionalities. Its structural representation is crucial for understanding its reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H10N2O4C_{11}H_{10}N_2O_4
Molecular Weight218.21 g/mol
CAS Number523990-83-2
Melting PointNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing anthranilic acid derivatives and cyclic diketones.
  • Cyclization : Following the condensation to form the quinazoline structure.

Biological Activity

This compound exhibits a range of biological activities:

Antitumor Activity

Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. Studies have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. Its effectiveness against resistant strains of bacteria suggests potential as a new antimicrobial agent.

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes involved in metabolic pathways. For instance, it shows lower IC50 values compared to existing proline analog inhibitors, indicating its potential for therapeutic applications in oncology.

Case Studies

  • Antitumor Efficacy : A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability.
    Concentration (µM)Cell Viability (%)
    0100
    1075
    5050
    10030
  • Antimicrobial Activity : In vitro tests against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL for the compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : Activating caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interfering with the progression of the cell cycle at various checkpoints.

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